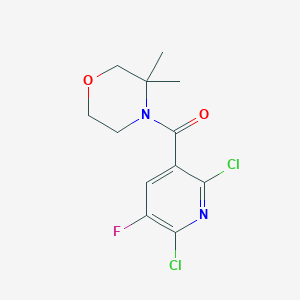

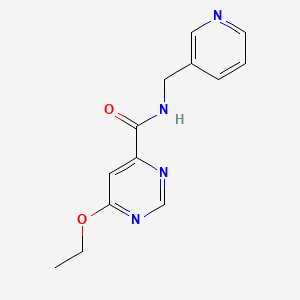

4-(acetylamino)-N-(4-chlorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the functionalization of precursor molecules. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine. This suggests that similar methods could potentially be applied to synthesize the target compound by using appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using X-ray diffraction methods. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, revealing a monoclinic space group and the presence of both intra and intermolecular hydrogen bonds . These findings indicate that the target compound may also exhibit a complex crystal structure with potential hydrogen bonding, which could be relevant for its biological activity and solubility.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex and may proceed through different pathways depending on the reaction conditions. For example, the formation of a 3H-imidazo[4,5-b]pyridine derivative from the reaction of an acid chloride with 2,3-diaminopyridine and base in benzene over 5 hours indicates that the reaction environment can significantly influence the outcome . This knowledge can be applied to optimize the synthesis of the target compound by carefully selecting the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. The detailed crystallographic analysis of a structurally similar compound provides insights into the molecular packing, which can affect the melting point, solubility, and stability of the compound . Additionally, the presence of specific functional groups, such as the acetylamino group, can influence the acidity, basicity, and reactivity of the molecule. Understanding these properties is crucial for the development of potential applications in pharmaceuticals or materials science.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Antimicrobial Activities

The synthesis of thiazole and pyrazole derivatives based on various moieties has been explored for their antimicrobial properties. These compounds, including structures related to 4-(acetylamino)-N-(4-chlorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide, have shown promising antimicrobial activities, which could be pivotal in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda et al., 2010).

Anticancer Activities

The compound's derivatives have been explored for their potential in inhibiting cancer cell growth. By synthesizing and testing various derivatives for their cytotoxicity against cancer cell lines, researchers aim to develop new anticancer therapies. Some derivatives have shown good inhibitory activity against different cancer cell lines, highlighting the potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Chemical Synthesis and Drug Development

Synthesis of Heterocyclic Compounds

The chemical structure of 4-(acetylamino)-N-(4-chlorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. These compounds have broad applications in medicinal chemistry, including the development of novel drugs with improved efficacy and safety profiles (Patel & Agravat, 2007).

Development of Antiprotozoal Agents

Derivatives of the compound have been investigated for their antiprotozoal activities. Through modifications of its chemical structure, researchers have developed compounds that exhibit significant activity against protozoal infections, offering a pathway to new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-acetamido-N-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWSDTYFIDYQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)